Field: Materials Science
Application: 6,7-Dimethoxyquinolin-4-ol is used as a building block for the synthesis of various materials.
Field: Organic Synthesis and Drug Development
Application: 6,7-Dimethoxyquinolin-4-ol is used as an intermediate for preparing antineoplastic drugs cabozantinib and tivozanib.
Field: Agrochemicals
Application: 6,7-Dimethoxyquinolin-4-ol is used as a starting material for the synthesis of various agrochemicals.
Field: Pharmaceutical Science
Application: 6,7-Dimethoxyquinolin-4-ol is used as a starting material for the synthesis of several antimalarial drugs.
Results: The results of this process include the successful synthesis of the antimalarial drugs.
Application: 6,7-Dimethoxyquinolin-4-ol is used as an intermediate in the synthesis of various pesticides and herbicides.
6,7-Dimethoxyquinolin-4-ol is a synthetic compound belonging to the class of quinoline derivatives, characterized by its unique molecular structure featuring two methoxy groups at positions 6 and 7, along with a hydroxyl group at position 4 of the quinoline ring. Its molecular formula is C₁₁H₁₁NO₃, and it has a molecular weight of 205.21 g/mol. This compound appears as a yellowish-brown solid, soluble in water and various organic solvents, with a melting point ranging from 192°C to 231°C depending on purity and specific conditions .
Research indicates that 6,7-Dimethoxyquinolin-4-ol exhibits significant biological activities:
The synthesis of 6,7-Dimethoxyquinolin-4-ol typically involves several steps:
6,7-Dimethoxyquinolin-4-ol has diverse applications across various fields:
Interaction studies involving 6,7-Dimethoxyquinolin-4-ol primarily focus on its role as an enzyme inhibitor. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which plays a crucial role in drug metabolism. Understanding these interactions is vital for assessing its pharmacokinetic properties and potential drug-drug interactions when used therapeutically .
Several compounds share structural similarities with 6,7-Dimethoxyquinolin-4-ol. These include:
| Compound Name | Structure Characteristics |
|---|---|
| 6,7-Dimethoxy-1H-quinolin-4-one | Contains similar methoxy substitutions |
| 6,7-Dimethoxy-4(1H)-quinolinone | Has a similar quinoline framework |
| 4-Hydroxy-6,7-dimethoxyquinoline | Hydroxyl group at position 4 |
What sets 6,7-Dimethoxyquinolin-4-ol apart from its analogs is its specific substitution pattern. The presence of methoxy groups at positions 6 and 7 along with the hydroxyl group at position 4 contributes to its unique chemical properties and reactivity profile. This distinct configuration enhances its utility as an intermediate in synthetic pathways for pharmaceuticals and materials science applications .
Irritant